d-リキソース-1,4-ラクトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Lyxono-1,4-lactone is a remarkable compound that acts as a quintessential catalyst . It plays a pivotal role in intensifying pharmaceutical potency, thereby harbouring potential in studying intractable drug-resistant maladies . It is functionally related to a D-lyxonic acid .

Synthesis Analysis

D-Lyxono-1,4-lactone has been prepared in two steps from galactose . The first step potassium lyxonate was obtained in 64% yield and the title compound has been isolated in the next step with 75% yield . Aldonolactones are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine .Molecular Structure Analysis

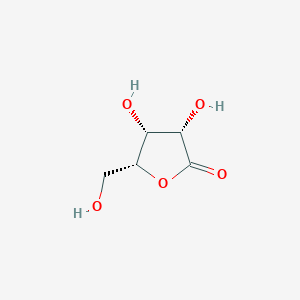

D-Lyxono-1,4-lactone contains total 18 bond(s); 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis

D-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .Physical And Chemical Properties Analysis

D-Lyxono-1,4-lactone has a molecular formula of C5H8O5 and a molecular weight of 148.11 . It appears as a white to off-white solid . It is soluble in methanol and slightly soluble in water . Its boiling point is predicted to be 364.3±11.0°C and it has a melting point of 105-109°C . The density is predicted to be 1.667±0.06 g/cm3 .科学的研究の応用

有機合成

“d-リキソース-1,4-ラクトン”は有機合成に有用な化合物です {svg_1}. これは、より複雑な分子を合成するための構成要素として使用できます {svg_2}.

界面活性剤とポリマーの合成

“d-リキソース-1,4-ラクトン”を含むアルドノラクトンは、界面活性剤とポリマーの合成に使用されます {svg_3}. これらの化合物は、特定の特性を持つ材料を作成するために使用できます {svg_4}.

C-グリコシル化合物の合成

“d-リキソース-1,4-ラクトン”はC-グリコシル化合物の合成に使用できます {svg_5}. これらの化合物は、新薬の開発など、幅広い用途があります {svg_6}.

L-アルドースの合成

アルドノラクトンはL-アルドースの合成に使用できます {svg_7}. これらは、さまざまな生化学的用途に使用できる一種の糖分子です {svg_8}.

イミノアルジトールとそのアナログの合成

“d-リキソース-1,4-ラクトン”は、イミノアルジトールとそのアナログの合成に使用できます {svg_9}. これらの化合物は、医薬品化学で潜在的な用途があります {svg_10}.

チオ糖の合成

“d-リキソース-1,4-ラクトン”はチオ糖の合成に使用できます {svg_11}. チオ糖は、医薬品化学で潜在的な用途がある硫黄を含む糖です {svg_12}.

生物活性天然物の合成

“d-リキソース-1,4-ラクトン”は、生物活性天然物の合成に使用できます {svg_13}. これらは、生物学的活性を持ち、新薬の開発に使用できる化合物です {svg_14}.

製薬研究における触媒

“d-リキソース-1,4-ラクトン”は、本質的な触媒として作用する注目すべき化合物です {svg_15}. これは、薬効を高める上で重要な役割を果たし、難治性の薬剤耐性疾患の研究に潜在力を持っています {svg_16}.

作用機序

Target of Action

d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro . The primary targets of d-Lyxono-1,4-lactone are glucosidase enzymes .

Mode of Action

The enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the reaction of d-xylono-1,4-lactone with water to produce d-xylonate . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . The systematic name of this enzyme class is D-xylono-1,4-lactone lactonohydrolase .

Biochemical Pathways

d-Lyxono-1,4-lactone participates in the pentose and glucuronate interconversions . A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, was determined to hydrolyze a series of sugar lactones: L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, D-lyxono-1,4-lactone, and L-galactono-1,4-lactone .

Result of Action

The hydrolysis of d-Lyxono-1,4-lactone by the enzyme xylono-1,4-lactonase results in the production of d-xylonate . This compound is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro .

Action Environment

The action of d-Lyxono-1,4-lactone is influenced by environmental factors such as temperature and pH. For instance, the enzyme xylono-1,4-lactonase, which catalyzes the reaction of d-xylono-1,4-lactone, functions optimally at a specific temperature and pH . .

Safety and Hazards

生化学分析

Biochemical Properties

d-Lyxono-1,4-lactone interacts with various enzymes, proteins, and other biomolecules. A study found that it is hydrolyzed by a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) . The nature of these interactions involves the hydrolysis of d-xylono-1,4-lactone-5-phosphate .

Molecular Mechanism

At the molecular level, d-Lyxono-1,4-lactone exerts its effects through binding interactions with biomolecules and influencing enzyme activity. For instance, it is a substrate for the aforementioned lactonases, which catalyze its hydrolysis .

Metabolic Pathways

d-Lyxono-1,4-lactone is involved in metabolic pathways, interacting with enzymes and cofactors. Its hydrolysis by lactonases is a key step in these pathways .

特性

IUPAC Name |

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-UZBSEBFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)